

# Chemical and physical properties of O-Methyllinalool, (-)-

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# O-Methyllinalool, (-)-: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**O-Methyllinalool**, **(-)-**, also known as **(-)-**3-methoxy-3,7-dimethylocta-1,6-diene, is a naturally occurring monoterpenoid ether. As the levorotatory enantiomer of O-methyllinalool, it possesses a distinct stereochemistry that is crucial in determining its biological and sensory properties. This technical guide provides an in-depth overview of the chemical and physical properties, experimental protocols for synthesis and analysis, and known biological activities of **O-Methyllinalool**, **(-)-**. The information presented is intended to support research and development efforts in fields such as pharmacology, medicinal chemistry, and fragrance science.

# **Chemical and Physical Properties**

The physicochemical properties of **O-Methyllinalool, (-)-** are essential for its handling, formulation, and analysis. While experimental data for the pure (-)-enantiomer is not extensively documented in publicly available literature, the properties of the racemic mixture provide a useful reference. It is important to note that enantiomers share identical physical







properties such as boiling point, melting point, and density, but differ in their interaction with plane-polarized light (optical rotation).

Table 1: Chemical and Physical Properties of O-Methyllinalool



Property	Value	Source
IUPAC Name	(-)-3-methoxy-3,7- dimethylocta-1,6-diene	N/A
Molecular Formula	C11H20O	[1]
Molecular Weight	168.28 g/mol	[1]
Appearance	Colorless liquid (presumed)	N/A
Odor	Floral and citrus	[1]
Boiling Point	Data not available for the enantiomer. The related compound, linalool, has a boiling point of 198 °C.	[2]
Melting Point	Data not available	N/A
Density	Data not available for the enantiomer. The related compound, linalool, has a density of approximately 0.86 g/cm <sup>3</sup> .	[2]
Solubility	Data not available. Presumed to be soluble in organic solvents and poorly soluble in water, similar to other monoterpenoids.	N/A
Specific Rotation ([α]D)	Data not available	N/A
Vapor Pressure	Data not available for the enantiomer. Vapor pressure data for linalool is available and ranges from 81 Pa to 1250 Pa between 314 K and 354 K.	N/A
Refractive Index	Data not available for the enantiomer. The related	[2]



compound, linalool, has a refractive index of approximately 1.46.

# Experimental Protocols Synthesis of O-Methyllinalool, (-)-

The synthesis of **O-Methyllinalool**, **(-)**- can be achieved through the methylation of (-)-linalool. A common method for this transformation is the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with a methylating agent.

Protocol: Williamson Ether Synthesis of O-Methyllinalool, (-)-

#### Materials:

- (-)-Linalool
- Sodium hydride (NaH) or other suitable base (e.g., potassium hydride)
- Anhydrous tetrahydrofuran (THF) or other aprotic solvent
- Methyl iodide (CH<sub>3</sub>I) or dimethyl sulfate ((CH<sub>3</sub>)<sub>2</sub>SO<sub>4</sub>)
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- · Diethyl ether or other extraction solvent
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

#### Procedure:

- In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen),
   dissolve (-)-linalool in anhydrous THF.
- Cool the solution to 0 °C in an ice bath.



- Carefully add sodium hydride (as a 60% dispersion in mineral oil) portion-wise to the stirred solution. Hydrogen gas will evolve.
- Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases, to ensure complete formation of the alkoxide.
- Slowly add methyl iodide or dimethyl sulfate to the reaction mixture at 0 °C.
- Allow the reaction to warm to room temperature and stir for several hours or overnight.
   Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH<sub>4</sub>Cl solution at 0 °C.
- Transfer the mixture to a separatory funnel and extract with diethyl ether.
- Wash the combined organic layers with water and brine.
- Dry the organic layer over anhydrous MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure to obtain the crude **O-Methyllinalool**, (-)-.
- Purify the crude product by column chromatography on silica gel or by distillation.

## **Purification and Analysis**

Purification of **O-Methyllinalool**, **(-)-** is typically achieved by flash column chromatography or distillation. The purity and identity of the compound can be confirmed using various analytical techniques.

#### **Analytical Methods:**

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for assessing
the purity of volatile compounds like O-Methyllinalool. A chiral GC column can be used to
separate the enantiomers and determine the enantiomeric excess (ee) of the synthesized
product.



- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are used
  to confirm the chemical structure of O-Methyllinalool. The spectra will show characteristic
  peaks corresponding to the different protons and carbons in the molecule.
- High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another effective method for separating the enantiomers of O-Methyllinalool and determining the enantiomeric purity.
   [4][5][6][7]
- Polarimetry: The specific rotation of the purified **O-Methyllinalool**, **(-)-** can be measured using a polarimeter to confirm its optical activity and enantiomeric purity.

## **Biological Activity and Signaling Pathways**

While the specific biological activities and signaling pathways of **O-Methyllinalool**, **(-)**- are not extensively studied, research on the related compound, linalool, provides valuable insights into its potential pharmacological effects. Linalool has been shown to interact with the central and peripheral nervous systems, exhibiting sedative, anxiolytic, anticonvulsant, and analgesic properties.

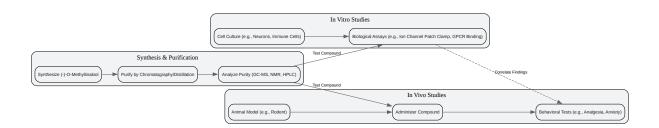
Potential Signaling Pathways:

Based on studies of linalool and other monoterpenoids, **O-Methyllinalool**, **(-)-** may modulate the activity of several key signaling pathways:

- Ion Channels: Linalool has been reported to affect the function of various ion channels, including voltage-gated sodium channels and nicotinic acetylcholine receptors.[8][9][10] This modulation of ion channel activity could underlie its effects on neuronal excitability.
- G-Protein Coupled Receptors (GPCRs): Many odorant molecules, including
  monoterpenoids, exert their effects by interacting with GPCRs in the olfactory system. It is
  plausible that O-Methyllinalool, (-)- could also interact with other GPCRs throughout the
  body, leading to a range of physiological responses.[11][12][13]

Diagram of a Potential Experimental Workflow for Investigating Biological Activity:





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Caption: Experimental workflow for investigating the biological activity of O-Methyllinalool, (-)-.

## Conclusion

**O-Methyllinalool, (-)-** is a chiral monoterpenoid with potential applications in various scientific and industrial fields. This technical guide has summarized the available information on its chemical and physical properties, provided a general protocol for its synthesis, and outlined potential avenues for investigating its biological activity. Further research is needed to fully characterize the specific properties and mechanisms of action of this enantiomer, which will be crucial for unlocking its full potential in drug development and other applications.

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